molecular formula C23H22F3N3O2 B11453710 N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide

Cat. No.: B11453710
M. Wt: 429.4 g/mol
InChI Key: OZKZMXQMIIFQDG-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the imidazole ring. Examples include:

  • N-[1-cyclopentyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide
  • N-[1-cyclopentyl-5-oxo-2-phenyl-4-(chloro)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide

Uniqueness

The uniqueness of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-methylbenzamide

InChI

InChI=1S/C23H22F3N3O2/c1-15-9-5-8-14-18(15)20(30)28-22(23(24,25)26)21(31)29(17-12-6-7-13-17)19(27-22)16-10-3-2-4-11-16/h2-5,8-11,14,17H,6-7,12-13H2,1H3,(H,28,30)

InChI Key

OZKZMXQMIIFQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F

Origin of Product

United States

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